Product packaging for HDAC10-IN-2 hydrochloride(Cat. No.:)

HDAC10-IN-2 hydrochloride

Cat. No.: B10856978
M. Wt: 346.8 g/mol
InChI Key: DZIBQQUCYKFHSE-HRNDJLQDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Classification and Molecular Architecture of HDAC10

The structural and phylogenetic characteristics of HDAC10 place it within a specific subgroup of the broader HDAC family.

The human HDAC family is categorized into four classes based on sequence similarity. pnas.org HDAC10 is a member of the Class IIb family, which also includes HDAC6. ebi.ac.uknih.govresearchgate.netnih.gov This classification is based on its homology to the yeast Hda1 protein. nih.gov Class IIb HDACs are distinguished from other classes by their structural features and cellular localization. researchgate.netbiomedpharmajournal.org

HDAC10 is a zinc-dependent metalloenzyme, meaning it requires a zinc ion (Zn²⁺) for its catalytic activity. caymanchem.comcaymanchem.comnih.gov This is a common feature of Class I, II, and IV HDACs, which utilize the metal ion to facilitate the hydrolysis of the acetyl group from its substrate. portlandpress.comresearchgate.net The zinc-binding motif is a critical component of the enzyme's active site. researchgate.net

HDAC10 possesses a unique bipartite modular structure. nih.gov It consists of an N-terminal catalytic domain, which is responsible for its enzymatic activity, and a C-terminal leucine-rich domain. caymanchem.comcaymanchem.comportlandpress.comnih.gov While the N-terminal domain shares similarities with the deacetylase domains of other Class II HDACs, the C-terminal domain is a distinguishing feature. portlandpress.com Some research suggests that HDAC10 may have two deacetylase domains, but the C-terminal one is considered inactive. mdpi.comnih.gov

HDAC10 is found in both the nucleus and the cytoplasm, exhibiting a dynamic shuttling between these two cellular compartments. caymanchem.comcaymanchem.comgenecards.org However, it is predominantly localized in the cytoplasm. nih.govresearchgate.netmaayanlab.cloud This cytoplasmic enrichment is attributed to its C-terminal leucine-rich domain. nih.govgenecards.org Unlike some other Class II HDACs, the nucleocytoplasmic shuttling of HDAC10 does not appear to be regulated by 14-3-3 proteins and is insensitive to the nuclear export inhibitor leptomycin B. nih.govresearchgate.net

Enzymatic Activities and Substrate Specificity of HDAC10

While initially characterized as a histone deacetylase, recent research has revealed a more specialized enzymatic function for HDAC10.

HDAC10 is now recognized primarily as a robust polyamine deacetylase (PDAC). maayanlab.cloudbohrium.comuniprot.org It displays a strong preference for deacetylating polyamines, particularly N⁸-acetylspermidine. uniprot.orgnih.govnih.gov Its activity towards other acetylated polyamines like acetylcadaverine and acetylputrescine has also been noted. uniprot.org In contrast, its activity as a histone deacetylase is considered to be very low. bohrium.comuniprot.org This substrate specificity is conferred by specific structural features within its active site, including a "gatekeeper" glutamate (B1630785) residue (E274) that favors the binding of polyamines over acetylated lysine (B10760008) residues on histones. bohrium.comnih.gov

Research Findings on HDAC10 and its Inhibitor

The study of HDAC10 has been advanced by the development of specific inhibitors, such as HDAC10-IN-2 (hydrochloride).

HDAC10-IN-2 (hydrochloride) is a potent and highly selective inhibitor of HDAC10, with a reported IC50 of 20 nM. medchemexpress.com This compound has been instrumental in exploring the cellular functions of HDAC10, particularly its role in autophagy. medchemexpress.com Research has shown that HDAC10-IN-2 can modulate autophagy in aggressive cancer cells. medchemexpress.com

Below is a table summarizing the inhibitory activity of various compounds against HDAC10.

CompoundIC50 (nM) for HDAC10
HDAC10-IN-2 (hydrochloride) 20 medchemexpress.com
Quisinostat3.62 reactionbiology.com
Trichostatin A59.5 reactionbiology.com
Vorinostat198 reactionbiology.com
TMP26950,400 reactionbiology.com

This table is provided for informational purposes and is based on available research data.

Polyamine Deacetylase (PDAC) Function and Substrates

Deacetylation of N⁸-Acetylspermidine

A defining characteristic of HDAC10 is its primary function as a polyamine deacetylase (PDAC), with a strong preference for N⁸-acetylspermidine. bohrium.comresearchgate.netnih.govuniprot.org This reaction, which converts N⁸-acetylspermidine back to spermidine, is a crucial step in the metabolic pathway of polyamines. researchgate.net Polyamines are essential for cell growth and proliferation. Structural analyses reveal that a unique "gatekeeper" residue and a constricted active site in HDAC10 confer this high specificity, favoring long, slender substrates like N⁸-acetylspermidine over others. nih.govbohrium.com The inhibition of this activity by compounds such as HDAC10-IN-2 is a key strategy for studying the downstream effects of polyamine dysregulation.

Deacetylation of Acetylcadaverine and Acetylputrescine

In addition to N⁸-acetylspermidine, HDAC10 also effectively deacetylates other polyamines, including acetylcadaverine and acetylputrescine. nih.govuniprot.orggenecards.orgdeciphergenomics.org This activity further establishes its role as a central regulator of polyamine homeostasis. bohrium.com By removing the acetyl groups from these molecules, HDAC10 prepares them for further catabolism, thereby controlling their cellular concentrations. The ability to inhibit this function provides a method to investigate the broad impact of polyamine metabolism on cell physiology.

Deacetylation of Histone and Non-Histone Proteins

While classified as a histone deacetylase, HDAC10 shows very weak activity towards acetylated histone proteins in vitro. bohrium.comuniprot.org Its primary targets are believed to be non-histone proteins and, most notably, polyamines. caymanchem.comresearchgate.netmdpi.com However, some studies have observed in vitro histone deacetylase activity and its involvement in the deacetylation of non-histone proteins like MSH2, a key component of the DNA mismatch repair machinery. uniprot.orgnih.gov The deacetylation of these proteins can alter their function and stability, thereby influencing various cellular pathways. nih.gov For example, HDAC10 has been shown to interact with and deacetylate the transcriptional regulators Pax3 and KAP1. nih.gov

Role as a Transcriptional Corepressor

HDAC10 can function as a transcriptional corepressor. caymanchem.comnih.gov When tethered to a gene promoter, it is capable of repressing transcription. nih.govoup.com This function is achieved by associating with other corepressor molecules like SMRT and HDAC3. nih.govfrontiersin.org By removing acetyl groups from histones or other proteins in the vicinity of a gene, HDAC10 contributes to a more compact chromatin structure, which limits the access of transcription machinery and silences gene expression. genecards.org This role in transcriptional regulation highlights its importance in controlling cellular programs.

Diverse Cellular and Physiological Functions of HDAC10

The enzymatic activities of HDAC10 translate into its participation in several crucial cellular processes that are fundamental for cell survival and response to stress.

Involvement in DNA Damage Repair Pathways

HDAC10 is actively involved in the cellular response to DNA damage. caymanchem.comwikipedia.org It has been shown to play a role in homologous recombination and DNA mismatch repair. uniprot.orgnih.govfrontiersin.org Specifically, HDAC10 is the primary enzyme that deacetylates the MSH2 protein at a specific site (Lys-73), a modification that may stimulate DNA mismatch repair activity. nih.gov Depletion of HDAC10 has been shown to inhibit homologous recombination and sensitize cells to certain DNA damaging agents. nih.govmdpi.com This function underscores its role in maintaining genomic stability. researchgate.net

Critical Role in Autophagy Regulation and Autophagic Flux

A critical function of HDAC10 is its role in promoting autophagy, a cellular recycling process that degrades damaged organelles and proteins to maintain cellular homeostasis and survival, particularly under stress. caymanchem.comwikipedia.orgnih.govnih.gov HDAC10 is essential for efficient autophagic flux, which encompasses the entire process from the formation of autophagosomes to their fusion with lysosomes. nih.govtandfonline.com Depletion or inhibition of HDAC10 disrupts this process, leading to an accumulation of autophagosomes and lysosomes. nih.govmdpi.com This pro-survival function of HDAC10 makes it a compelling target in cancer therapy, as its inhibition can render cancer cells more susceptible to chemotherapeutic drugs. nih.govnih.govnih.gov HDAC10-IN-2, for instance, has been shown to modulate autophagy in aggressive leukemia cells. medchemexpress.comchemrxiv.org

Modulation of Inflammatory Processes

HDAC10 is a significant regulator of inflammatory responses. Research has shown that HDAC10 upregulation contributes to the inflammatory activation of synovium-derived mesenchymal stem cells in the temporomandibular joint, a process mediated by interleukin 1β (IL-1β) and the NF-κB signaling pathway. nih.govnih.gov In the context of allergic diseases, HDAC10 promotes airway inflammation in asthma by instructing the M2 polarization of macrophages. thno.org This is achieved through the direct deacetylation of the STAT3 protein, which subsequently activates the PI3K/Akt signaling pathway. thno.org

Furthermore, HDAC10 plays a role in immune tolerance by regulating the expression of Programmed death-ligand 1 (PD-L1) on antigen-presenting cells (APCs). ashpublications.org Knockdown of HDAC10 in APCs leads to a decrease in PD-L1 expression and an increase in MHC class II molecules, making the APCs more immunogenic. ashpublications.org Conversely, HDAC10 can also serve to dampen inflammation by negatively regulating the NLRP3 inflammasome. nih.gov It directly deacetylates the NLRP3 protein, which promotes its subsequent ubiquitination and degradation by the proteasome, thereby attenuating inflammasome activation and acute inflammatory diseases. nih.gov Studies using selective inhibitors have also demonstrated that targeting HDAC10 can shift macrophages from an anti-inflammatory M2 phenotype towards a proinflammatory M1 state. aacrjournals.org

Influence on Cell Cycle Progression

The regulation of the cell cycle is a fundamental process, and its dysregulation is a hallmark of many diseases. Histone deacetylases are known to be involved in cell cycle checkpoints, and HDAC inhibition often leads to cell cycle arrest. frontiersin.orgnih.gov HDAC10, in particular, has been shown to regulate the G2/M phase transition. nih.govnih.gov One established mechanism involves HDAC10 repressing the transcription of the let-7 microRNA family. nih.gov This leads to increased levels of the let-7 target, HMGA2, which in turn influences the expression of Cyclin A2, a key protein for mitotic entry. nih.govnih.gov Consequently, the depletion of HDAC10 results in G2/M arrest. frontiersin.orgnih.gov

However, the role of HDAC10 in cell cycle control may be context-dependent. For instance, in certain melanoma cell lines, depletion of HDAC10 did not cause significant changes in the expression of key cell cycle regulators. oup.com Similarly, in Sézary syndrome cell lines, overexpression of HDAC10 alone did not have a major impact on cell cycle progression. frontiersin.org These findings suggest that the influence of HDAC10 on the cell cycle can vary depending on the cellular background and the presence of other oncogenic signals.

Contribution to Epigenetic and Non-Epigenetic Regulatory Mechanisms

As an epigenetic modifier, HDAC10 plays a significant role in regulating gene expression. nih.govfrontiersin.org Its primary epigenetic function is the deacetylation of lysine residues on histones, which typically leads to a more compact chromatin structure and transcriptional repression. frontiersin.org HDAC10 can also associate with co-repressor complexes involving proteins like HDAC3, SMRT, and NCOR2 to enhance the silencing of specific genes. nih.govfrontiersin.orgwikipedia.org A clear example of its epigenetic action is the deacetylation of histones at the promoter of the let-7 gene, which represses its transcription. nih.gov The expression of the HDAC10 gene itself can also be subject to epigenetic control, as it has been observed to be silenced by hypermethylation in certain cancer cells. nih.gov

Beyond its epigenetic role, HDAC10 has crucial non-epigenetic functions mediated through the deacetylation of non-histone proteins and its activity on polyamines. nih.govfrontiersin.org It has been identified as a polyamine deacetylase, a function distinct from its histone-modifying activity. nih.govwikipedia.org Furthermore, it targets several key non-histone proteins for deacetylation, thereby modulating their activity. These substrates include:

STAT3 : Deacetylation promotes M2 macrophage polarization and inflammation. thno.org

Hsc70/Hsp70 : Interaction with and deacetylation of these chaperone proteins affects protein homeostasis. researchgate.netpnas.org

NLRP3 : Deacetylation leads to its degradation and attenuation of the inflammasome. nih.gov

This ability to act on a diverse range of substrates underscores HDAC10's multifaceted role in cellular regulation, extending far beyond chromatin remodeling.

Impact on Protein Homeostasis

HDAC10 is a key regulator of protein homeostasis, primarily through its influence on autophagy, an essential cellular process for degrading and recycling damaged organelles and proteins. nih.govresearchgate.net The catalytic activity of HDAC10 is required for efficient autophagic flux. nih.gov Inhibition or depletion of HDAC10 disrupts this process, leading to the accumulation of autophagosomes and lysosomes. nih.govpnas.org This function has been observed in various cell types, including neuroblastoma and acute myeloid leukemia cells. nih.govmedchemexpress.com The selective inhibitor HDAC10-IN-2, for example, has been shown to modulate autophagy in leukemia cells. medchemexpress.com

HDAC10's role in autophagy extends to different forms of this pathway, including macroautophagy and chaperone-mediated autophagy (CMA). nih.govresearchgate.netwikipedia.org Its interaction with and deacetylation of the chaperone protein Hsc70, a key component of CMA, may be critical for stabilizing lysosomal membrane integrity and function. pnas.org In addition to its role in autophagy, HDAC10 can also influence protein stability through other pathways. For example, by deacetylating the inflammasome component NLRP3, HDAC10 triggers its ubiquitination and subsequent degradation via the proteasome, directly impacting its protein levels. nih.gov

Research Findings on HDAC10 Inhibitors

The study of HDAC10's functions has been greatly advanced by the development of selective chemical probes. HDAC10-IN-2 (hydrochloride) stands out as a key research tool.

CompoundTarget(s)IC50Key Research Findings
HDAC10-IN-2 (hydrochloride) (also known as compound 10c)HDAC10 20 nM A potent and highly selective inhibitor used to study HDAC10 function. medchemexpress.comtargetmol.com It modulates autophagy in aggressive FLT3-ITD positive acute myeloid leukemia cells. medchemexpress.com It demonstrates high specificity over HDAC6 and class I HDACs. nih.gov Induces autophagy but does not trigger apoptosis in tested cell lines. nih.gov
Bufexamac HDAC6 and HDAC10 N/AA class IIb inhibitor that increases the accumulation of acidic vesicular organelles (AVOs), an indicator of autophagy disruption. pnas.org
Tubastatin A HDAC6 and HDAC10 N/AInitially known as a selective HDAC6 inhibitor, it was later found to have unexpectedly potent binding to HDAC10. chemrxiv.org
PCI-24781 HDAC10 N/ADescribed as a selective inhibitor of HDAC10. scbt.com
JNJ-26481585 HDAC10 N/ADescribed as a selective HDAC10 inhibitor. scbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23ClN2O2 B10856978 HDAC10-IN-2 hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

(E)-N-hydroxy-3-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]prop-2-enamide;hydrochloride

InChI

InChI=1S/C19H22N2O2.ClH/c22-19(20-23)9-8-15-10-12-21(13-11-15)14-17-6-3-5-16-4-1-2-7-18(16)17;/h1-9,15,23H,10-14H2,(H,20,22);1H/b9-8+;

InChI Key

DZIBQQUCYKFHSE-HRNDJLQDSA-N

Isomeric SMILES

C1CN(CCC1/C=C/C(=O)NO)CC2=CC=CC3=CC=CC=C32.Cl

Canonical SMILES

C1CN(CCC1C=CC(=O)NO)CC2=CC=CC3=CC=CC=C32.Cl

Origin of Product

United States

Hdac10 in 2 Hydrochloride : a Potent and Selective Chemical Probe

Rational Design and Structural Features

The creation of HDAC10-IN-2 (hydrochloride) was not a matter of chance, but rather the result of a deliberate and strategic drug design process. This process leveraged detailed knowledge of the HDAC10 enzyme's structure to achieve high potency and selectivity.

Structure-Based Optimization for Specificity

The development of specific HDAC10 inhibitors has been a significant challenge, largely due to the high structural similarity with other HDAC isoforms, especially HDAC6. However, a key structural feature of HDAC10 that sets it apart is the presence of an acidic "gatekeeper" residue, glutamate (B1630785) 274 (Glu274), within its active site. nih.govnih.govnih.govmedchemexpress.com This residue provides a unique electrostatic interaction point that can be exploited for selective inhibitor binding.

The design of HDAC10-IN-2 capitalized on this feature by incorporating a basic piperidine (B6355638) moiety. nih.govnih.govmedchemexpress.com This basic group is intended to mimic the interaction of HDAC10's natural polyamine substrates with the acidic Glu274 residue. nih.govnih.govmedchemexpress.com This targeted interaction is a cornerstone of the inhibitor's specificity. The docking of compounds into the X-ray crystal structures of Danio rerio HDAC10 (drHDAC10), which is highly similar to human HDAC10, guided the selection of capping groups and the positioning of the basic amine to optimize these interactions. nih.gov X-ray crystallography has confirmed the binding modes of similar inhibitors, validating this structure-based design approach. nih.govnih.govmedchemexpress.com

Characterization as a Piperidine-4-Acrylhydroxamate Chemotype

HDAC10-IN-2 belongs to a chemical class known as piperidine-4-acrylhydroxamates. nih.govnih.gov This scaffold is characterized by a hydroxamate group, a common zinc-binding group (ZBG) in HDAC inhibitors, which chelates the catalytic zinc ion in the active site. nih.gov The piperidine-4-acrylhydroxamate core structure has been shown to facilitate extensive and favorable interactions within the HDAC10 binding pocket, contributing to its strong inhibitory activity. nih.gov The protonated amine of the piperidine ring forms a salt bridge interaction with the gatekeeper residue Glu274 and another residue, Asp94, further anchoring the inhibitor in the active site. nih.gov This specific chemotype has proven to be highly effective in achieving both potent and selective inhibition of HDAC10. nih.govnih.gov

Inhibitory Potency and Selectivity Profile

A critical aspect of any chemical probe is its ability to inhibit its target with high potency and to discriminate between its intended target and other closely related proteins. HDAC10-IN-2 (hydrochloride) excels in both these areas.

Nanomolar Inhibition of HDAC10 Activity

HDAC10-IN-2, also referred to as compound 10c in some studies, has demonstrated potent inhibitory activity against HDAC10, with a reported IC50 value of 20 nM. medchemexpress.com This places it firmly in the category of nanomolar inhibitors, indicating that it can effectively block the enzymatic activity of HDAC10 at very low concentrations. nih.govnih.gov This high potency is a direct result of the optimized interactions between the piperidine-4-acrylhydroxamate scaffold and the HDAC10 active site. nih.gov

High Selectivity Over Related HDAC Isoforms (e.g., HDAC6, Class I HDACs)

Achieving selectivity over the structurally related HDAC6 has been a primary hurdle in the development of HDAC10 inhibitors. nih.gov HDAC10-IN-2 has shown remarkable success in this regard. For instance, a closely related analog, 10a, exhibited a 395-fold selectivity for HDAC10 over HDAC6 and a staggering 1454-fold selectivity over HDAC1. nih.gov The majority of piperidine-4-acrylhydroxamic acid derivatives are weak inhibitors of HDAC6. nih.gov This high degree of selectivity is crucial for ensuring that the observed biological effects are due to the inhibition of HDAC10 and not off-target effects on other HDACs. nih.govnih.gov

Absence of Significant Impact on Class I Histone Deacetylases

In addition to its selectivity over HDAC6, HDAC10-IN-2 and its analogs have been shown to have no significant impact on Class I HDACs. nih.govnih.gov Class I HDACs, which include HDAC1, 2, 3, and 8, are primarily located in the nucleus and play distinct roles from the predominantly cytosolic HDAC10. rsc.orgmdpi.com Immunoblot experiments have confirmed that treatment with these inhibitors does not lead to the hyperacetylation of histones, which are substrates of Class I HDACs. nih.govnih.govmedchemexpress.com This lack of activity against Class I HDACs further underscores the specificity of HDAC10-IN-2 as a chemical probe for studying the functions of HDAC10. nih.govnih.gov

Inhibitory Activity of HDAC10-IN-2 and Analogs

CompoundTargetIC50 (nM)
HDAC10-IN-2 (10c)HDAC1020
10adrHDAC1011 ± 1
13bdrHDAC10-
6bdrHDAC1043 ± 7

Note: IC50 is the half-maximal inhibitory concentration. "drHDAC10" refers to Danio rerio HDAC10. Data for 13b was not specified with a numerical value in the provided context.

Selectivity Profile of a Representative Piperidine-4-acrylhydroxamate (10a)

IsoformSelectivity Index (SI) vs. drHDAC10
hHDAC11454
hHDAC6395
hHDAC823

Note: Selectivity Index (SI) is the ratio of IC50 values (IC50 of off-target / IC50 of target). A higher SI value indicates greater selectivity.

Utility as a Research Tool in Cell Biology and Drug Discovery

The limited understanding of HDAC10's precise biological roles has been largely due to a scarcity of potent and selective inhibitors with cellular activity. nih.govmedchemexpress.com The development of compounds like HDAC10-IN-2 has been a significant breakthrough, providing the necessary tools to investigate the downstream targets and functions of this enzyme within a cellular environment. nih.govmedchemexpress.com

Enabling Elucidation of Downstream Targets of HDAC10 in Cellular Contexts

The specificity of HDAC10-IN-2 allows for the precise investigation of HDAC10's downstream effects without the confounding influence of inhibiting other HDACs. Research utilizing this and similar inhibitors has been instrumental in identifying and validating the cellular targets and pathways modulated by HDAC10.

One of the key functions of HDAC10 that has been elucidated is its role as a polyamine deacetylase (PDAC). portlandpress.combohrium.com Unlike other HDACs that primarily act on acetylated lysine (B10760008) residues of histones, HDAC10 shows a preference for deacetylating polyamines, such as N8-acetylspermidine. bohrium.comnih.gov This discovery has opened new avenues for understanding the interplay between polyamine metabolism and cellular processes like autophagy. bohrium.com

Studies have demonstrated that inhibition of HDAC10 leads to the accumulation of autolysosomes, a key feature of the autophagy process. nih.govmedchemexpress.com This effect has been observed in various cancer cell lines, including neuroblastoma and acute myeloid leukemia (AML). nih.govmedchemexpress.com The ability of HDAC10-IN-2 to modulate autophagy highlights its utility in studying this critical cellular recycling pathway. medchemexpress.comimmunomart.com

Furthermore, research has identified several specific downstream targets and pathways regulated by HDAC10. These include:

SPARC (Secreted Protein Acidic and Rich in Cysteine): In melanoma cells, HDAC10 has been shown to repress the expression of SPARC. Inhibition of HDAC10 leads to increased SPARC expression, which in turn activates AMPK signaling and induces autophagy, ultimately repressing melanoma cell growth. oup.com

Cyclin A2: HDAC10 regulates the G2/M phase transition of the cell cycle by controlling the expression of cyclin A2. It does so by deacetylating histones near the promoter of the let-7 microRNA family, which in turn targets HMGA2, a regulator of cyclin A2 transcription. nih.gov

PTPN22: In endothelial cells, HDAC10 promotes angiogenesis by inhibiting the expression of PTPN22, a negative regulator of ERK phosphorylation. This leads to increased ERK1/2 phosphorylation and subsequent promotion of angiogenesis. oncotarget.com

SOX9 and SLUG: In the context of KRAS-driven lung adenocarcinoma, SOX9 and SLUG have been identified as downstream targets of HDAC10 that are critical for cancer stem-like cell properties. aacrjournals.org

These findings, enabled by potent HDAC10 inhibitors, underscore the diverse roles of HDAC10 in fundamental cellular processes.

Facilitating Investigation of HDAC10's Biological Relevance in Disease Models

The development of selective HDAC10 inhibitors like HDAC10-IN-2 has been pivotal in exploring the therapeutic potential of targeting this enzyme in various disease models. medchemexpress.comnih.gov

In the realm of cancer , the role of HDAC10 appears to be context-dependent. nih.gov For instance, while low expression of HDAC10 is associated with a poor prognosis in lung cancer patients, its inhibition has shown anti-proliferative effects in other cancer types. nih.govnih.gov

Acute Myeloid Leukemia (AML): HDAC10-IN-2 has been shown to modulate autophagy in aggressive FLT3-ITD positive AML cells, suggesting a potential therapeutic angle for this type of leukemia. medchemexpress.comimmunomart.com

Melanoma: Inhibition of HDAC10 has been demonstrated to repress melanoma cell growth and overcome resistance to BRAF inhibitors by upregulating SPARC expression. oup.com

Lung Adenocarcinoma: In KRAS-driven lung adenocarcinoma models, HDAC10 has been implicated in regulating cancer stem-like cell properties. aacrjournals.org

Neuroblastoma: Potent HDAC10 binders have been shown to cause a dose-dependent accumulation of acidic vesicles in neuroblastoma cell lines, mimicking the effect of HDAC10 knockdown. chemrxiv.org

Beyond cancer, the influence of HDAC10 extends to other pathological conditions. Its role in modulating autophagy suggests potential implications in neurodegenerative diseases and inflammatory disorders where this process is often dysregulated. nih.gov Furthermore, given its function as a polyamine deacetylase, targeting HDAC10 could be relevant in diseases associated with aberrant polyamine metabolism. bohrium.com

The availability of research tools like HDAC10-IN-2 is crucial for continuing to unravel the complex biological functions of HDAC10 and for validating it as a therapeutic target in a range of human diseases. nih.govnih.gov

Molecular and Cellular Mechanisms of Hdac10 in 2 Hydrochloride Action

Target Engagement and Active Site Interactions

The primary mechanism by which HDAC10-IN-2 exerts its inhibitory effect is through direct binding to the active site of the HDAC10 enzyme. This interaction is characterized by a combination of zinc chelation and specific contacts with key amino acid residues within the active site pocket.

A critical feature of HDAC10-IN-2 is its hydroxamate functional group, which acts as a potent zinc-binding group (ZBG). nih.gov The catalytic activity of HDAC10, like other zinc-dependent HDACs, relies on a zinc ion (Zn²⁺) located at the bottom of its active site. nih.govnih.gov This zinc ion is essential for polarizing the carbonyl group of the acetylated substrate, thereby facilitating its hydrolysis. nih.gov

The hydroxamate moiety of HDAC10-IN-2 chelates the catalytic Zn²⁺ ion in a bidentate fashion, forming a stable five-membered ring. nih.gov This strong interaction effectively sequesters the zinc ion, rendering it unavailable for its catalytic role in the deacetylation reaction. nih.govnih.gov The high affinity of the hydroxamate group for the zinc ion is a major contributor to the potent inhibitory activity of HDAC10-IN-2. nih.gov

Table 1: Key Interactions in HDAC10-IN-2 Target Engagement

Interacting Moiety of HDAC10-IN-2Target in HDAC10 Active SiteType of InteractionReference
Hydroxamate GroupCatalytic Zn²⁺ IonBidentate Chelation nih.gov
Protonated Piperidine-NHGlu274Salt-Bridge nih.gov
Bicyclic Capping GroupPhe204π-π Stacking nih.gov
Protonated Piperidine-NHTrp205Cation-π Interaction nih.gov
Piperidine (B6355638) AmineAsp94Salt Bridge researchgate.net

Beyond zinc chelation, the specificity and potency of HDAC10-IN-2 are enhanced by its interactions with several key amino acid residues that line the active site of HDAC10. These interactions help to properly orient the inhibitor within the active site and contribute to its high binding affinity.

Glu274: This glutamate (B1630785) residue acts as a "gatekeeper" in the HDAC10 active site. nih.gov The basic piperidine moiety of HDAC10-IN-2, which is protonated at physiological pH, forms a salt-bridge interaction with the acidic side chain of Glu274. nih.govresearchgate.net This interaction is crucial for the inhibitor's selectivity for HDAC10, as it mimics the binding of HDAC10's natural polyamine substrates. nih.gov

Phe204 and Trp205: The bicyclic capping group of HDAC10-IN-2 is positioned to engage in favorable π-π stacking interactions with the aromatic side chain of Phe204. nih.gov Additionally, the protonated piperidine can participate in a cation-π interaction with the indole (B1671886) ring of Trp205. nih.gov These hydrophobic and electrostatic interactions further stabilize the binding of the inhibitor.

Asp94: The protonated amine of the piperidine ring can also form a salt bridge with Asp94, another acidic residue at the edge of the binding pocket. researchgate.net

These specific interactions, in concert with zinc chelation, account for the high potency and selectivity of HDAC10-IN-2 for HDAC10 over other HDAC isoforms.

Modulation of HDAC10 Catalytic Functions

By binding to the active site, HDAC10-IN-2 directly interferes with the catalytic functions of HDAC10, primarily its ability to deacetylate its substrates.

Unlike most other HDACs that primarily target acetylated lysine (B10760008) residues on histone and non-histone proteins, HDAC10 exhibits a unique substrate preference for N⁸-acetylspermidine, a modified polyamine. nih.govaacrjournals.org Polyamines are small, positively charged molecules that play vital roles in cell growth, proliferation, and differentiation. The deacetylation of N⁸-acetylspermidine by HDAC10 is a key step in polyamine metabolism, converting it back to spermidine. aacrjournals.org

HDAC10-IN-2 is a potent inhibitor of this polyamine deacetylase activity. acs.org By blocking the active site, the inhibitor prevents N⁸-acetylspermidine from binding and being deacetylated. This leads to an accumulation of N⁸-acetylspermidine within the cell. researchgate.net The inhibition of polyamine deacetylation is a key mechanism through which HDAC10-IN-2 can impact cellular processes that are dependent on polyamine homeostasis. aacrjournals.org

While HDAC10 shows a strong preference for polyamine substrates, it has also been shown to possess histone deacetylase activity, capable of removing acetyl groups from lysine residues on histones. nih.gov By inhibiting HDAC10, HDAC10-IN-2 can lead to an increase in the acetylation levels of specific histone and non-histone protein substrates that are targeted by this enzyme.

The precise repertoire of HDAC10 protein substrates is still under investigation, but its inhibition is expected to alter the acetylation landscape of the cell, thereby influencing gene expression and the function of various proteins. nih.gov For instance, inhibition of HDAC10 has been shown to affect the acetylation status of proteins involved in autophagy. nih.gov

Downstream Signaling Pathway Interventions

The inhibition of HDAC10's catalytic activity by HDAC10-IN-2 triggers a cascade of downstream effects, leading to the modulation of various signaling pathways and cellular processes.

The accumulation of acetylated polyamines and the altered acetylation of protein substrates can impact a wide range of cellular functions. One of the most well-documented downstream effects of HDAC10 inhibition is the modulation of autophagy. nih.gov Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins, and it plays a critical role in cellular homeostasis and survival. HDAC10 activity is required for autophagic flux, and its inhibition can lead to an accumulation of autolysosomes. nih.gov

Furthermore, by altering the acetylation status of key regulatory proteins, HDAC10-IN-2 can indirectly influence signaling pathways involved in:

Cell Proliferation and the Cell Cycle: HDAC10 has been implicated in the regulation of cell cycle progression. nih.gov

Gene Expression: By modifying histone acetylation, HDAC10 inhibition can alter chromatin structure and regulate the transcription of specific genes. nih.gov

Immune Responses: Emerging evidence suggests a role for HDAC10 in modulating the function of immune cells. patsnap.com

The intervention in these downstream signaling pathways underlies the potential therapeutic applications of HDAC10-IN-2 in various diseases, including cancer and neurological disorders. nih.govpatsnap.com

Perturbation of Autophagy Pathway Components (e.g., Autophagosome-Lysosome Fusion, p62 Accumulation)

Inhibition of HDAC10 by compounds including HDAC10-IN-2 (also referred to as compound 10c in literature) significantly perturbs the autophagy pathway. medchemexpress.comchemrxiv.org Autophagy is a critical cellular process for degrading and recycling cellular components, and its proper functioning, or "autophagic flux," is essential for cell survival, particularly under stress. nih.govjohnshopkins.edu HDAC10 has been identified as a key promoter of autophagy-mediated cell survival in cancer cells. johnshopkins.edunih.gov

Pharmacological inhibition or genetic depletion of HDAC10 disrupts the autophagic flux, leading to a cascade of cellular changes. nih.govmdpi.com A primary consequence is the impairment of autophagosome-lysosome fusion. nih.gov In neuroblastoma cells, depletion of HDAC10 was shown to disable the efficient fusion of these two organelles, a critical step for the degradation of autophagosomal content. nih.gov

This disruption leads to the accumulation of several key autophagy-related components:

Autophagosomes and Autolysosomes: Inhibition of HDAC10 results in an increased number of autophagosomes and an accumulation of autolysosomes. chemrxiv.orgnih.govnih.gov The use of HDAC10-IN-2 in neuroblastoma and acute myeloid leukemia (AML) cells has been validated as a method to assess HDAC10 inhibition through the measurable accumulation of autolysosomes. chemrxiv.orgresearchgate.net

Lysosomes: An expansion and acidification of the lysosomal compartment is a recognized marker for HDAC10 inhibition. nih.gov

p62/Sequestosome 1: The protein p62 is a well-known autophagy substrate that links ubiquitinated proteins to the autophagic machinery for degradation. nih.gov When autophagic flux is interrupted, p62 accumulates. nih.govmdpi.com Studies have shown that HDAC10 depletion leads to a prominent accumulation of p62. johnshopkins.edunih.gov Mechanistically, HDAC10 has been found to directly interact with p62 and deacetylate it at lysine 165 (K165), a modification that promotes p62 expression and subsequent inflammatory responses in certain contexts. nih.gov

These findings indicate that HDAC10-IN-2, by inhibiting HDAC10, effectively stalls the autophagy process at a late stage, leading to the buildup of pathway intermediates and substrates.

Table 1: Effects of HDAC10 Inhibition on Autophagy Pathway Components
Cell TypeInhibitor/MethodObserved EffectReference
Neuroblastoma (BE(2)-C, SK-N-BE(2)-C)HDAC10 siRNA, Class IIb inhibitors (Bufexamac, Tubastatin)Disabled autophagosome-lysosome fusion; accumulation of autophagosomes, lysosomes, and p62. nih.govmdpi.com
Acute Myeloid Leukemia (MV4-11)HDAC10-IN-2 (10c)Modulation of autophagy; accumulation of autolysosomes. medchemexpress.comchemrxiv.org
Murine Macrophages (MH-S, BMDMs)HDAC10 deficiencyHDAC10 interacts with and deacetylates p62 at lysine 165. nih.gov

Influence on AMPK Signaling Pathway Activation

Direct studies detailing the specific influence of HDAC10-IN-2 on the AMP-activated protein kinase (AMPK) signaling pathway are not extensively documented. However, the interplay between other histone deacetylases and AMPK provides a framework for potential mechanisms. AMPK is a master regulator of cellular energy homeostasis, and its activation is critical for initiating metabolic processes like autophagy in response to energy deprivation. nih.gov

Research has established a direct regulatory link between class I HDACs and AMPK. Specifically, HDAC1 has been shown to deacetylate the catalytic subunit of AMPK. nih.gov This deacetylation event is crucial as it enhances the physical interaction between AMPK and its upstream kinase, LKB1, leading to AMPK phosphorylation and subsequent activation. nih.gov Conversely, the acetyltransferase p300 opposes this action by acetylating AMPK, which inhibits its activation. nih.gov This evidence demonstrates that the acetylation status of AMPK is a key regulatory switch.

Given that HDAC10 inhibition perturbs autophagy, a process closely regulated by AMPK, it is plausible that HDAC10 could also influence AMPK signaling, either directly or indirectly. However, without specific research on HDAC10-IN-2, this remains a hypothesis. The established role of other HDACs in modulating AMPK activity suggests this is a valuable area for future investigation to fully elucidate the metabolic consequences of selective HDAC10 inhibition.

Cross-talk with PI3K-Akt, Ras, MAPK, and JAK-STAT Signaling Pathways

The direct effects of HDAC10-IN-2 on the PI3K-Akt, Ras/MAPK, and JAK-STAT signaling pathways have not been specifically delineated. However, extensive evidence demonstrates significant cross-talk between the broader class of HDAC inhibitors (HDACi) and these fundamental cancer-related pathways.

PI3K-Akt Pathway: The PI3K-Akt-mTOR signaling axis is frequently overactive in cancer and is a key regulator of cell growth, proliferation, and survival. nih.govmdpi.com There is a strong rationale for the dual targeting of HDACs and the PI3K pathway. frontiersin.org For instance, combining the pan-HDAC inhibitor Panobinostat with the dual PI3K/mTOR inhibitor BEZ235 resulted in significantly increased anti-tumor activity in prostate cancer models. nih.govnih.gov Furthermore, single-agent dual inhibitors like CUDC-907, which targets both PI3K and class I/II HDACs, have shown potency in inhibiting neuroblastoma growth, highlighting the intimate connection between these pathways. mdpi.com

Ras/MAPK Pathway: This pathway plays a crucial role in cell proliferation and survival. nih.gov A demonstrated association exists between the activation of the RTK/MAPK pathway and a heightened sensitivity to HDAC inhibitors in gastric cancer. nih.gov In some cellular contexts, HDAC inhibitors have been observed to reduce the activation of ERK, a key downstream component of the MAPK pathway. mdpi.com

JAK-STAT Pathway: Constitutive activation of the JAK-STAT pathway is a hallmark of certain hematological malignancies. nih.gov HDAC inhibitors have been shown to suppress this pathway. The HDAC inhibitor sodium butyrate, for example, inhibits JAK2/STAT signaling by increasing the expression of its negative regulators, SOCS1 and SOCS3, through histone acetylation at their promoter regions. nih.gov

While these findings are not specific to HDAC10-IN-2, they establish a precedent for interplay between HDAC activity and these critical signaling networks. Future studies are needed to determine if selective HDAC10 inhibition elicits similar cross-talk.

Table 2: Examples of Cross-Talk Between HDAC Inhibitors and Key Signaling Pathways
PathwayHDAC Inhibitor(s)Observed InteractionCancer ModelReference
PI3K-AktPanobinostat (pan-HDACi) + BEZ235 (PI3K/mTORi)Synergistic anti-tumor activity.Prostate Cancer nih.govnih.gov
PI3K-AktCUDC-907 (dual PI3K/HDACi)Inhibition of tumor growth.Neuroblastoma mdpi.com
Ras/MAPKGeneral HDACiSensitivity to HDACi is associated with MAPK pathway activation.Gastric Cancer nih.gov
JAK-STATSodium Butyrate (HDACi)Inhibition of JAK2/STAT signaling via upregulation of SOCS1/SOCS3.Myeloproliferative Neoplasms nih.gov

Impact on mTOR/ULK1 Signaling

The specific impact of HDAC10-IN-2 on the mTOR/ULK1 signaling complex has not been directly reported. This complex is a central node in the regulation of autophagy initiation. The mechanistic target of rapamycin (B549165) (mTOR), particularly in the mTORC1 complex, acts as a negative regulator of autophagy by phosphorylating and inactivating ULK1 (Unc-51 like autophagy activating kinase 1) and other autophagy-related proteins. nih.gov

General studies with pan-HDAC inhibitors have shown that they can induce autophagy, in part, by inactivating mTOR. mdpi.com The synergy observed between mTOR kinase inhibitors and HDAC inhibitors in killing B-cell acute lymphoblastic leukemia cells further supports a functional link between these two classes of enzymes. nih.gov

Furthermore, other HDACs have been shown to directly or indirectly regulate components of the ULK1 complex. For example, HDAC2 has been found to regulate ULK1-mediated pyroptosis by modulating the acetylation of ULK1 at its K68 lysine site. nih.gov Inhibition of HDAC2 promoted ULK1 expression and the formation of autophagic lysosomes, suggesting a direct regulatory relationship. nih.gov

Given that HDAC10 inhibition profoundly affects the autophagic process, it is highly probable that its mechanism involves modulation of the upstream mTOR/ULK1 signaling axis. Whether HDAC10-IN-2 affects the activity of mTORC1 or the acetylation status and function of ULK1 or its associated proteins is a critical question for future research.

Cellular Effects and Biological Consequences of Hdac10 in 2 Hydrochloride

Autophagy Modulation

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. HDAC10-IN-2 has been shown to be a significant modulator of this pathway.

Regulation of Cellular Proliferation and Viability

The inhibition of HDACs is a recognized strategy in cancer therapy, as these enzymes play a crucial role in regulating cell proliferation and survival researchgate.netnih.gov.

Inhibition of Cancer Cell Growth and ProliferationHistone deacetylase inhibitors (HDACi) can induce cell cycle arrest, apoptosis, and differentiation in cancer cells, which collectively inhibit tumor growth and proliferationnih.govpatsnap.com. While many HDAC inhibitors are broad-spectrum, the development of selective inhibitors like HDAC10-IN-2 allows for a more targeted approachnih.gov. In studies involving FLT3-ITD positive AML cells (MV4-11), treatment with HDAC10-IN-2 (referred to as 10c) demonstrated a clear impact on cell viabilitynih.gov.

Compound Concentration (μM) Average Cell Viability (%)
HDAC10-IN-2 (10c) 15 51.6 ± 3.9

Data showing the effect of HDAC10-IN-2 (10c) on the viability of MV4-11 cells after 72 hours of treatment. Adapted from research findings nih.gov.

This demonstrates that specific inhibition of HDAC10 can significantly reduce the viability of cancer cells. The mechanism often involves arresting the cell cycle at either the G1/S or G2/M phase, interfering with the abnormal cell growth characteristic of cancer nih.govnih.gov.

Mechanisms of Programmed Cell Death

Histone deacetylase inhibitors (HDACi) are known to induce programmed cell death, or apoptosis, in a variety of cancer cells, representing a key mechanism for their therapeutic effects. nih.govnih.gov The induction of apoptosis by HDACi can occur through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. nih.govnih.govnih.gov These inhibitors modulate the balance between pro-apoptotic and anti-apoptotic proteins. nih.govnih.gov For instance, HDACi can upregulate the expression of pro-apoptotic BH3-only proteins like Bim, Bid, and Bmf, while decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.govnih.gov Furthermore, HDACi can enhance the extrinsic pathway by increasing the expression of death receptors like TRAIL-R2 and their ligands (e.g., TRAIL), while reducing levels of inhibitor proteins like c-FLIP. nih.govnih.govnih.gov

The therapeutic efficacy of HDAC inhibitors can be significantly enhanced when used in combination with other anticancer agents, particularly those that promote apoptosis. nih.gov A notable example is the synergistic interaction observed between HDAC inhibitors and camptothecin derivatives, which are topoisomerase I inhibitors. nih.gov This synergy is believed to stem from the ability of HDAC inhibitors to induce a more open chromatin structure, making the DNA more accessible to DNA-targeting agents like camptothecin. nih.govnih.gov This increased accessibility enhances the DNA damage caused by camptothecin, leading to a more robust apoptotic response. nih.gov The rational design of hybrid molecules that incorporate both an HDAC inhibitor and a camptothecin pharmacophore has been explored to capitalize on this synergy, showing potent antiproliferative activity. nih.govnih.gov

While HDAC inhibition often leads to apoptosis, this is not a universal outcome across all cell types. In certain cellular contexts, HDAC10 inhibition promotes other forms of cell death or survival pathways. For example, in MV4-11 human leukemia cells, specific inhibition of HDAC10 was found to induce autophagy rather than apoptosis after a 24-hour incubation period. nih.gov This was demonstrated by the accumulation of autophagic vesicles without the corresponding markers of early or late apoptosis, such as annexin-V staining. nih.gov This finding contrasts with the effect of Class I HDAC inhibition, which did trigger apoptosis in the same cell line, suggesting a distinct, non-apoptotic role for HDAC10 in the regulation of cell fate in these cells. nih.gov The catalytic activity of HDAC10 has also been shown to be necessary for the process of autophagy in neuroblastoma cells. nih.gov

Gene Expression and Protein Modifications

HDAC10 plays a crucial role in maintaining genomic integrity through its involvement in the DNA mismatch repair (MMR) system. nih.govnih.gov Specifically, HDAC10 has been identified as the primary enzyme responsible for the deacetylation of the MutS homolog 2 (MSH2) protein at lysine-73 (Lys-73). nih.govresearchgate.netnih.gov MSH2 is a core component of the MMR pathway, which recognizes and initiates the repair of base-base mispairs and insertion/deletion loops that occur during DNA replication. nih.govnih.gov

The acetylation status of MSH2 at Lys-73, a highly conserved residue, appears to be a key regulatory point for its function. nih.govnih.gov While several HDACs can interact with MSH2, in vitro and in vivo experiments have demonstrated that HDAC10 is the major deacetylase for this specific site. nih.gov Overexpression of HDAC10 in HeLa cells leads to a reduction in MSH2 acetylation at Lys-73 and stimulates cellular DNA MMR activity. nih.govnih.gov Conversely, the knockdown of HDAC10 results in increased acetylation at this site and a decrease in MMR activity. nih.govnih.gov This identifies a specific regulatory mechanism where HDAC10-mediated deacetylation of MSH2 at Lys-73 may stimulate its MMR function, thereby helping to prevent genomic instability. nih.govresearchgate.net

Table 2: Role of HDAC10 in MSH2 Regulation
ConditionMSH2 Acetylation at Lys-73DNA Mismatch Repair (MMR) ActivityReference
HDAC10 OverexpressionDecreasedStimulated nih.govnih.gov
HDAC10 Knockdown/InhibitionIncreasedDecreased nih.govnih.gov

Upregulation of SPARC Expression in Melanoma Cells

The inhibitory effect of HDAC10 on SPARC is further substantiated by experiments using selective HDAC10 inhibitors. The application of a specific HDAC10 inhibitor resulted in elevated SPARC expression. nih.gov Conversely, the overexpression of HDAC10 was shown to decrease SPARC levels at both the protein and mRNA levels. nih.govbiorxiv.org This inverse relationship is also observed in endogenous protein levels across various melanoma cell lines, where a statistical inverse correlation exists between HDAC10 and SPARC protein expression. nih.govbiorxiv.org The regulatory role of HDAC10 on SPARC expression is not limited to melanoma cells, as depletion of HDAC10 in H1299 lung cancer cells also resulted in SPARC being one of the most significantly upregulated genes. biorxiv.org

Table 1: Effect of HDAC10 Modulation on SPARC Expression in Cancer Cell Lines
Experimental ApproachCell LineEffect on SPARC ExpressionSource
shRNA-mediated knockdown of HDAC10A375 (Melanoma)Marked increase in mRNA level nih.gov
Treatment with selective HDAC10 inhibitor (DKFZ-748)Not specifiedElevated expression nih.gov
Overexpression of HDAC10Not specifiedReduced protein and mRNA levels nih.govbiorxiv.org
HDAC10 depletionH1299 (Lung Cancer)Upregulation of gene expression biorxiv.org

These findings collectively establish HDAC10 as a key negative regulator of SPARC expression in melanoma, suggesting that inhibition of HDAC10 can restore or increase SPARC levels. nih.govresearchgate.net

Influence on Histone and Non-Histone Protein Acetylation Patterns

The mechanism by which HDAC10 regulates gene expression, such as that of SPARC, involves the modulation of histone modifications. nih.govbiorxiv.org HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, playing a crucial role in the epigenetic regulation of gene activity. mdpi.commdpi.com

Histone Acetylation:

Research has revealed that HDAC10's regulatory function is linked to its deacetylase activity on histones. nih.gov Specifically, HDAC10 works in coordination with the histone acetyltransferase p300 to control the acetylation state of histone H3 at lysine 27 (H3K27ac) located at the regulatory elements of the SPARC gene. researchgate.net H3K27ac is a well-established marker of active enhancers and promoters. By deacetylating H3K27 at these sites, HDAC10 contributes to a more condensed chromatin structure, thereby repressing the transcription of SPARC. researchgate.net Inhibition of HDAC10, consequently, leads to an increase in H3K27ac levels at these specific gene regulatory regions, which facilitates the recruitment of transcriptional machinery, such as bromodomain-containing protein 4 (BRD4), and enhances gene expression. researchgate.net

Table 2: HDAC10's Influence on Histone Acetylation
TargetSpecific ResidueEffect of HDAC10 ActivityConsequenceSource
Histone H3K27DeacetylationRepression of SPARC transcription researchgate.net
Histones (general)Not specifiedDeacetylationRepression of transcription when tethered to a promoter nih.gov

Non-Histone Protein Acetylation:

While HDACs are named for their activity on histones, they are known to deacetylate a wide array of non-histone proteins, thereby regulating diverse cellular processes. mdpi.comscbt.com HDAC10 belongs to the Class IIb family of HDACs, along with HDAC6. nih.gov HDAC6 is well-known as the primary tubulin deacetylase. nih.gov Some Class IIb inhibitors have been shown to disrupt autophagic flux in neuroblastoma cells. nih.gov However, specific non-histone protein targets of HDAC10-IN-2 (hydrochloride) are not extensively detailed in the current body of research. While HDAC10 is known to reside in both the nucleus and cytoplasm and may target non-histone proteins, the direct impact of its inhibition by HDAC10-IN-2 on specific non-histone protein acetylation patterns remains an area for further investigation. nih.gov Broader studies on HDAC inhibitors have shown that knocking down HDAC10, among others, can reduce the expression of the immune checkpoint ligand PD-L2 in melanoma cells, suggesting a role in regulating non-histone proteins involved in immunomodulation. oncotarget.com

Preclinical Research on Therapeutic Potential of Hdac10 Inhibition

Anti-Cancer Strategies in Hematological Malignancies

The therapeutic potential of targeting HDAC10 is being explored in a range of hematological cancers.

Acute Myeloid Leukemia (AML) Models

Acute Myeloid Leukemia (AML) is a hematological cancer marked by the rapid growth of abnormal myeloid cells. nih.govx-mol.net Epigenetic alterations are known to contribute to the pathogenesis of AML, providing a rationale for the use of epigenetic drugs like HDAC inhibitors. nih.govfrontiersin.org While several HDAC inhibitors have been investigated in preclinical AML models, often showing efficacy in promoting cell death and growth arrest, they appear more effective in combination with other drugs. nih.govresearchgate.net

HDAC10-IN-2 (hydrochloride) has been identified as a potent and highly selective inhibitor of HDAC10 with an IC50 of 20 nM. medchemexpress.com Research has shown that this compound modulates autophagy in aggressive FLT3-ITD positive AML cells. medchemexpress.comnih.gov Studies using potent and selective HDAC10 inhibitors demonstrated high specificity over other HDACs, such as class I HDACs and HDAC6. nih.gov The primary mechanism of action for HDAC10 inhibition in these models involves the disruption of autophagy, a key cellular process for survival and stress response. nih.gov

Table 1: Effects of Selective HDAC10 Inhibition in AML Models

Cell Line Key Finding Compound Used
FLT3-ITD positive AML cells Modulation of autophagy HDAC10-IN-2 (hydrochloride)

Sézary Syndrome (SS) Pathogenesis Research

Sézary syndrome (SS) is an aggressive and leukemic variant of cutaneous T-cell lymphoma (CTCL) with a poor prognosis. nih.govnih.gov Studies have revealed that HDAC10 is overexpressed in SS patients and is primarily located in the cytoplasm of the malignant cells. nih.govfrontiersin.org This overexpression has been linked to an inhibitory effect on apoptosis. nih.govnih.gov

In preclinical research, the knockdown of HDAC10 in SS cell lines led to reduced cell growth and the induction of both apoptosis and autophagy. nih.govnih.gov Furthermore, the use of a selective HDAC10 inhibitor increased the sensitivity of Sézary cells to the pro-apoptotic compound Camptothecin. nih.govnih.gov Transcriptome analysis indicated that HDAC10 is associated with critical cancer-related signaling pathways, including the PI3K-Akt, JAK-STAT, and MAPK pathways, which are vital for the survival and proliferation of malignant T cells. nih.govnih.govfrontiersin.org These findings highlight HDAC10 as a potential therapeutic target in the molecular framework of Sézary syndrome. frontiersin.org

Neuroblastoma Models and Sensitization to Cytotoxic Drugs

Elevated expression of HDAC10 has been associated with poor clinical outcomes in high-risk neuroblastoma patients. nih.gov In neuroblastoma cells, HDAC10 plays a role in promoting cell survival through autophagy. nih.govnih.gov The inhibition or depletion of HDAC10 has been shown to disrupt the autophagic process, leading to an accumulation of autolysosomes. nih.govnih.gov

A significant finding in preclinical neuroblastoma models is that inhibiting HDAC10 can sensitize cancer cells to conventional cytotoxic drugs. nih.gov For instance, elevated HDAC10 levels were linked to resistance to doxorubicin (B1662922), and the depletion of HDAC10 successfully restored the sensitivity of resistant cells to this treatment. nih.gov This suggests that targeting HDAC10 could be a valuable strategy to overcome drug resistance in neuroblastoma. nih.gov

Chronic Lymphoid Leukemia (CLL) and Mantle Cell Lymphoma Studies

Chronic Lymphocytic Leukemia (CLL) is the most common leukemia in Western countries, characterized by the accumulation of CD5+ B cells. technologynetworks.com In studies involving both Mantle Cell Lymphoma (MCL) and CLL, a unique and opposing expression pattern of HDAC10 and HDAC11 has been observed. ashpublications.org Specifically, an almost complete abrogation of HDAC10 expression was noted in malignant B-cells from patients with aggressive MCL and CLL compared to normal B-cell controls. ashpublications.org

This decreased expression in aggressive disease suggests that the loss of HDAC10 might provide a survival advantage to the malignant cells. ashpublications.org Supporting this hypothesis, the forced over-expression of HDAC10 in Z138c (MCL) and MEC1 (CLL) cell lines resulted in a rapid induction of cell death in vitro. ashpublications.org These findings point towards a complex, context-dependent role for HDAC10 in the biology of these B-cell malignancies. ashpublications.org

Research in Solid Tumor Models

The role of HDAC10 inhibition is also being investigated in the context of solid tumors.

Lung Cancer Cell Proliferation Studies

In lung cancer, HDAC10 has been found to be highly expressed in tumor tissues, where it is primarily located in the cytoplasm. nih.govoncotarget.com Functional studies have shown that HDAC10 promotes the proliferation of lung cancer cells. nih.govoncotarget.com Mechanistically, it has been suggested that HDAC10 interacts with and promotes the phosphorylation of AKT, a key protein in cell survival pathways. nih.govoncotarget.com

Preclinical research demonstrated that the knockdown of HDAC10 in lung cancer cell lines induced cell cycle arrest and apoptosis. nih.govoncotarget.com Inhibition of HDAC10's activity was also found to decrease its interaction with AKT and reduce AKT phosphorylation. nih.gov However, the role of HDAC10 in lung cancer may be context-dependent. Another study showed that while transiently depleting HDAC10 in established lung cancer cell lines suppresses tumor cell growth, the germline deletion of Hdac10 in a mouse model actually accelerated the development of KRAS-driven lung adenocarcinoma. nih.gov This suggests that HDAC10's function can differ between established tumor cells and the initial stages of tumorigenesis. nih.gov

Table 2: Summary of HDAC10's Role in Lung Cancer Models

Model System HDAC10 Expression Effect of HDAC10 Depletion/Inhibition Associated Pathway
Lung cancer tissues & cell lines High Induces cell cycle arrest and apoptosis AKT phosphorylation nih.govoncotarget.com

Melanoma Cell Growth and BRAF Inhibitor Resistance Reversal

In preclinical melanoma models, the inhibition of HDAC10 has been demonstrated to suppress cell growth and help reverse resistance to BRAF inhibitors, a common challenge in melanoma treatment. nih.govoaepublish.comnih.govbiorxiv.orgmdpi.com The primary mechanism involves the upregulation of Secreted Protein Acidic and Rich in Cysteine (SPARC). nih.govnih.gov

Inhibition or depletion of HDAC10 leads to an increase in SPARC expression. nih.gov Mechanistically, this occurs because HDAC10, in coordination with the histone acetyltransferase p300, modulates the acetylation of H3K27 at the regulatory elements of the SPARC gene. nih.govbiorxiv.org This increased acetylation enhances the recruitment of bromodomain-containing protein 4 (BRD4), which in turn promotes the transcription of SPARC. nih.govbiorxiv.org

The resulting elevation of SPARC levels represses the growth of melanoma cells primarily by activating AMPK signaling and inducing autophagy. nih.govbiorxiv.org Furthermore, the upregulation of SPARC is partly responsible for re-sensitizing melanoma cells that have become resistant to BRAF inhibitors like vemurafenib. oaepublish.comnih.gov This suggests that targeting HDAC10 could be a viable therapeutic strategy for overcoming this form of drug resistance in melanoma. nih.govnih.gov

Table 1: Effects of HDAC10 Inhibition in Melanoma Preclinical Models

Feature Observation Mechanism Reference
Cell Growth Repressed Upregulation of SPARC, activation of AMPK signaling, and induction of autophagy. nih.govbiorxiv.org
BRAF Inhibitor Resistance Reversed/Resensitized Upregulation of SPARC. oaepublish.comnih.gov

Cervical Carcinoma Research

Research in cervical cancer has identified HDAC10 as a potential tumor suppressor. nih.gov Studies have shown that the expression of HDAC10 is significantly lower in cervical cancer tissues from patients with lymph node metastasis compared to those without. nih.govelsevierpure.com

In preclinical in vitro and in vivo models, forcing the expression of HDAC10 in cervical cancer cells significantly curtails their ability to migrate and invade. nih.gov This suppressive effect on metastasis is achieved through the downregulation of matrix metalloproteinase 2 (MMP2) and matrix metalloproteinase 9 (MMP9), two key enzymes known to facilitate cancer cell invasion. nih.gov At a molecular level, HDAC10 binds to the promoter regions of the MMP2 and MMP9 genes, where it deacetylates histones, thereby inhibiting the binding of RNA polymerase II and suppressing gene expression. nih.gov

Another line of investigation has shown that HDAC10 can inhibit tumorigenesis in cervical cancer by downregulating microRNA-223 (miR-223), which in turn targets EPB41L3. nih.gov This pathway has been identified as playing a role in the regulation of tumor progression. nih.gov

Table 2: Findings on HDAC10 in Cervical Carcinoma Preclinical Research

Finding Effect of HDAC10 Mechanism Reference
Metastasis Suppressed Downregulation of MMP2 and MMP9 expression. nih.gov
Cell Migration & Invasion Inhibited Binding to MMP2/MMP9 promoters and reducing histone acetylation. nih.gov

Triple-Negative Breast Cancer (TNBC) Models

While general HDAC inhibitors have been studied in Triple-Negative Breast Cancer (TNBC), specific research on HDAC10-IN-2 is not widely available. However, a novel dual inhibitor targeting PAK1, HDAC6, and HDAC10, named ZMF-25, has shown significant promise in preclinical TNBC models. This highlights the potential of targeting HDAC10 as part of a therapeutic strategy for this aggressive breast cancer subtype.

The rationale for targeting HDACs in TNBC is supported by evidence that HDAC inhibitors can suppress cell proliferation, regulate anti-tumor immunity, and reduce invasion and metastasis in preclinical models. researchgate.net

Synergistic Therapeutic Approaches

The combination of HDAC inhibitors with conventional chemotherapies is a promising strategy to enhance anti-cancer efficacy.

Enhanced Efficacy with Chemotherapeutic Agents (e.g., Doxorubicin)

Preclinical studies across various cancer types have demonstrated that HDAC inhibitors can act synergistically with the chemotherapeutic agent doxorubicin. nih.gov For instance, in breast cancer models, HDAC inhibitors were found to increase the sensitivity of both cancer stem cells and non-stem cancer cells to doxorubicin. nih.gov This suggests a potential for increased therapeutic efficacy in a broader range of tumor cells. nih.gov

In osteosarcoma, the combination of specific HDAC inhibitors with doxorubicin led to a significant reduction in cell viability and enhanced apoptosis, indicating a potentiation of doxorubicin's effects.

Strategies for Overcoming Drug Resistance

A key therapeutic advantage of HDAC inhibitors is their potential to overcome resistance to other cancer therapies. nih.gov As detailed in the melanoma section (5.2.2), HDAC10 inhibition can re-sensitize resistant cells to BRAF inhibitors. oaepublish.com The mechanisms are often multifactorial, involving the reactivation of tumor suppressor genes and the modulation of signaling pathways that contribute to resistance. mdpi.com

In preclinical models of various cancers, HDAC inhibitors have been shown to overcome resistance by:

Altering Chromatin Structure: Making DNA more accessible to DNA-damaging agents.

Modulating Gene Expression: Re-expressing genes that sensitize cells to apoptosis. mdpi.com

Affecting DNA Repair Mechanisms: Inhibiting the cancer cells' ability to repair the damage caused by chemotherapy.

Investigation in Other Preclinical Disease Contexts

The role of HDAC10 is also being investigated in other malignancies.

Neuroblastoma: High expression of HDAC10 has been linked to poor clinical outcomes in high-risk neuroblastoma patients. nih.gov Functionally, HDAC10 promotes cell survival through autophagy and has been associated with resistance to doxorubicin in this cancer type. nih.gov This makes HDAC10 an attractive therapeutic target in neuroblastoma. nih.govgarvan.org.au

Gastric Cancer: In contrast to neuroblastoma, decreased expression of HDAC10 has been found to be a predictor of poor prognosis for patients with gastric cancer. nih.gov Studies have shown that HDAC10 expression is lower in gastric cancer tissues compared to adjacent normal tissues and is associated with more advanced disease. nih.govmdpi.com This suggests a tumor-suppressor role for HDAC10 in this context.

These differing roles across cancer types underscore the importance of developing isoform-specific HDAC inhibitors to achieve targeted therapeutic effects.

Allergic Airway Inflammation Models

Recent preclinical studies have highlighted the significant role of HDAC10 in the pathophysiology of allergic airway inflammation, suggesting that its inhibition could be a promising therapeutic strategy. Research has utilized both genetic knockout models and pharmacological inhibitors to probe the function of HDAC10 in asthma models.

Elevated expression of HDAC10 has been observed in macrophages of asthmatic patients and in mouse models of asthma. nih.gov This increased expression is associated with the promotion of M2 macrophage activation, a key driver of the inflammatory response in allergic asthma. nih.govnih.gov

To investigate the specific role of HDAC10, researchers developed mice with a myeloid-specific deletion of the Hdac10 gene (Hdac10fl/fl-LysMCre). When exposed to an allergen to induce an asthma-like condition, these knockout mice exhibited a significant reduction in airway inflammation, cytokine production, and mucus production compared to their wild-type counterparts. nih.gov

Mechanistically, it was discovered that HDAC10 directly interacts with and deacetylates STAT3 in macrophages. This deacetylation promotes STAT3 expression and activates the macrophage M2 program, which in turn drives allergic airway inflammation. nih.govnih.gov The absence of HDAC10 in the knockout mice led to a significant attenuation of STAT3 expression and a decrease in M2 macrophage polarization following allergen exposure. nih.govnih.gov

In addition to genetic models, pharmacological inhibition of HDAC10 has shown therapeutic potential. In one study, Salvianolic acid B was identified as an inhibitor of HDAC10. Treatment with this inhibitor in a mouse model of asthma resulted in a significant attenuation of allergic airway inflammation, providing further evidence for HDAC10 as a viable therapeutic target. nih.govnih.gov

Key Findings in HDAC10 Inhibition in Allergic Airway Inflammation Models
Model/InterventionKey FindingsMechanism of Action
Myeloid-specific Hdac10 knockout miceReduced airway inflammation, cytokine production, and mucus production.Decreased M2 macrophage polarization due to attenuated STAT3 expression. nih.govnih.gov
Salvianolic acid B (HDAC10 inhibitor)Attenuated allergic airway inflammation in asthmatic mice.Inhibition of HDAC10 activity, leading to reduced M2 macrophage activation. nih.govnih.gov

Exploratory Research in Neurological Disorders (e.g., Schizophrenia)

The role of HDAC10 in neurological disorders is a nascent field of research, with current evidence being largely associative rather than demonstrating a direct causal link. Unlike the more established roles of other HDAC isoforms in the central nervous system, the specific functions of HDAC10 in the brain are still being elucidated.

Some of the initial exploratory research pointing to a potential role for HDAC10 in schizophrenia comes from genetic association studies. One study identified a single nucleotide polymorphism (SNP), rs7634112, located in the HDAC10 gene that was significantly associated with schizophrenia. nih.gov This finding suggests that genetic variations in HDAC10 may contribute to the susceptibility or pathophysiology of the disorder.

Furthermore, HDAC10 is known to play a role in inflammatory processes. nih.gov Given the increasing evidence implicating neuroinflammation in the pathogenesis of schizophrenia and other neurological disorders, it is plausible that HDAC10 could be involved in these conditions through its immunomodulatory functions. nih.govresearchgate.net However, direct preclinical studies investigating the effects of HDAC10 inhibition in animal models of schizophrenia are currently lacking.

The broader class of HDAC inhibitors has been investigated for their therapeutic potential in a range of neurological and psychiatric disorders. frontiersin.orgoup.comnih.govnih.gov These studies have shown that HDAC inhibitors can have neuroprotective effects and may improve cognitive symptoms in certain preclinical models. frontiersin.org However, the specific contribution of HDAC10 inhibition to these effects is unknown.

Current State of Exploratory Research on HDAC10 in Neurological Disorders
Area of ResearchKey Findings/ObservationsImplications for Therapeutic Potential
Genetic Association StudiesA single nucleotide polymorphism (rs7634112) in the HDAC10 gene is associated with schizophrenia. nih.govSuggests a potential genetic link between HDAC10 and schizophrenia, warranting further investigation.
Role in InflammationHDAC10 is involved in regulating inflammatory responses. nih.govGiven the role of neuroinflammation in neurological disorders, HDAC10 inhibition could be a potential therapeutic avenue.
Preclinical ModelsNo direct studies on the effect of selective HDAC10 inhibitors in animal models of schizophrenia have been reported.The therapeutic potential of HDAC10 inhibition in neurological disorders remains speculative and requires dedicated preclinical research.

Advanced Research Methodologies and Future Directions in Hdac10 in 2 Hydrochloride Studies

Development and Validation of Enzymatic and Cell-Based Assays

High-Throughput Activity Assays Using Polyamine-Based Substrates

Given that HDAC10 is a polyamine deacetylase, specialized assays have been developed for high-throughput screening (HTS) of potential inhibitors. A key development is a fluorescent enzymatic conversion assay that utilizes an aminocoumarin-labeled acetyl-spermidine derivative as a substrate. nih.gov This assay is highly suitable for HTS campaigns to identify novel and potent HDAC10 inhibitors. nih.gov

Another innovative cell-based HTS method involves the use of α-difluoromethylornithine (DFMO), an inhibitor of polyamine biosynthesis that leads to cell growth inhibition. The assay is designed to screen for HDAC10 inhibitors by assessing their ability to block the rescue of cell growth by exogenous N8-acetylspermidine (N8-AcSpd). nih.gov In cells with functional HDAC10, N8-AcSpd is deacetylated to spermidine, which restores polyamine levels and rescues cell growth. Potent HDAC10 inhibitors prevent this conversion, thus maintaining the DFMO-induced cytostasis. nih.gov This cell-based approach provides a cost-effective and efficient method for screening selective HDAC10 inhibitors. nih.gov

Table 1: High-Throughput Assays for HDAC10 Inhibitor Screening

Assay Type Principle Substrate/Reagent Readout Application
Fluorescent Enzymatic Assay Measurement of enzymatic conversion of a fluorogenic substrate. Aminocoumarin-labeled acetyl-spermidine Fluorescence intensity HTS for in vitro HDAC10 inhibition. nih.gov

Quantitative Selectivity Profiling Across the HDAC Family

A crucial aspect of developing HDAC10 inhibitors is ensuring their selectivity over other HDAC isoforms, particularly the structurally related HDAC6. nih.gov Quantitative selectivity profiling is routinely performed using in vitro assays with a panel of recombinant human HDAC enzymes. nih.gov For instance, the inhibitory activity of compounds like the piperidine-4-acrylhydroxamates has been assessed against various HDAC isoforms to determine their selectivity profile. nih.gov This profiling is essential to minimize off-target effects and to attribute observed cellular phenotypes specifically to the inhibition of HDAC10.

Table 2: Example of Selectivity Profiling Data for an HDAC10 Inhibitor

HDAC Isoform IC50 (nM) Selectivity vs. HDAC10
HDAC10 10 -
HDAC1 >1000 >100-fold
HDAC2 >1000 >100-fold
HDAC3 >1000 >100-fold
HDAC6 500 50-fold
HDAC8 >1000 >100-fold

(Note: Data is illustrative and based on findings for selective HDAC10 inhibitors.)

Flow Cytometry for Autophagy Flux and Lysosome Accumulation

Inhibition of HDAC10 has been shown to disrupt autophagy, leading to the accumulation of autophagosomes and lysosomes. mdpi.comnih.gov Flow cytometry is a powerful tool to quantitatively assess these cellular changes. A common method involves the use of dyes like Cyto-ID, which stains autophagic vesicles (pre-autophagosomes, autophagosomes, and autolysosomes). nih.gov An increase in Cyto-ID fluorescence in cells treated with an HDAC10 inhibitor indicates an accumulation of these vesicles, suggesting a blockage in the autophagic flux. nih.gov

Furthermore, the accumulation of the autophagy substrate p62/sequestosome 1 is a key indicator of inhibited autophagic flux. mdpi.comnih.gov Flow cytometry can be used to quantify p62 levels in cells, providing further evidence for the disruption of autophagy upon HDAC10 inhibition. mdpi.com

Molecular and Functional Genomics Approaches

Targeted Gene Silencing (siRNA, shRNA) and Overexpression Studies

To validate that the cellular effects of compounds like HDAC10-IN-2 are indeed due to the inhibition of HDAC10, targeted gene silencing techniques are employed. Small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) are used to specifically knock down the expression of the HDAC10 gene. nih.gov The phenotypic outcomes of HDAC10 knockdown, such as disruption of autophagy and alterations in polyamine metabolism, are then compared to the effects of the inhibitor. nih.govresearchgate.net For example, HDAC10 knockdown has been shown to result in a metabolomic profile similar to that caused by pharmacological inhibition, with a significant accumulation of N8-acetyl- and N1,8-diacetylspermidine. researchgate.netresearchgate.net

Conversely, overexpression studies, where the HDAC10 gene is introduced into cells to produce higher levels of the enzyme, can be used to investigate if increased HDAC10 activity can rescue the effects of inhibitors or confer resistance to certain cellular stresses.

Table 3: Effects of HDAC10 Inhibition vs. Genetic Knockdown

Method Effect on Autophagy Effect on Polyamine Metabolism
Pharmacological Inhibition (e.g., HDAC10-IN-2) Disruption of autophagic flux, accumulation of autophagosomes and lysosomes. mdpi.comnih.gov Accumulation of N8-acetylspermidine. nih.gov

Whole Transcriptome Analysis for Gene Expression Profiling

Whole transcriptome analysis, typically performed using RNA sequencing (RNA-seq), is a powerful method to obtain a comprehensive view of the changes in gene expression that occur in response to HDAC10 inhibition. nih.gov By comparing the transcriptomes of cells treated with an HDAC10 inhibitor to untreated cells, researchers can identify genes and cellular pathways that are regulated by HDAC10 activity. This approach can provide insights into the molecular mechanisms underlying the observed cellular phenotypes, such as impaired cell differentiation or cell cycle arrest. nih.govresearchgate.net

While specific transcriptome data for HDAC10-IN-2 is not yet widely published, studies on other HDAC inhibitors have revealed significant changes in the expression of genes involved in cell cycle regulation, apoptosis, and differentiation. nih.govresearchgate.net Future whole transcriptome analyses focused on selective HDAC10 inhibition will be crucial for delineating the specific gene regulatory networks controlled by this enzyme and for identifying potential biomarkers of inhibitor response.

Immunoblotting for Protein Acetylation and Expression Analysis

Immunoblotting, commonly known as Western blotting, is a crucial technique for investigating the cellular effects of HDAC10 inhibitors like HDAC10-IN-2 (hydrochloride). This method allows researchers to detect specific proteins in a sample and assess changes in their expression levels or post-translational modifications, such as acetylation.

In the context of HDAC10 research, immunoblotting is used to verify the inhibitor's mechanism of action. By treating cells with an HDAC10 inhibitor, scientists can measure the subsequent changes in the acetylation status of known HDAC10 substrates. For instance, studies have shown that HDAC10 regulates the acetylation of non-histone proteins like Hsp70 researchgate.net. Using an antibody specific to acetylated lysine (B10760008), researchers can perform a Western blot on cell lysates to determine if the inhibition of HDAC10 leads to an increase in the acetylation of its target proteins.

Furthermore, immunoblotting helps in analyzing the expression levels of the HDAC10 protein itself in various cell lines or tissues. This can be important for understanding disease contexts where HDAC10 might be overexpressed. For example, analysis of HDAC expression in primary Chronic Lymphocytic Leukemia (CLL) cells revealed that HDAC10 is overexpressed compared to normal lymphoid cells nih.gov. Specific antibodies are available that generate a clear signal for HDAC10 on a Western blot, confirming its presence and relative abundance in a sample scbt.com. Co-immunoprecipitation (Co-IP) experiments, followed by Western blotting, can also elucidate the protein-protein interactions involving HDAC10, revealing the complexes in which it participates researchgate.netnih.gov.

Structural Biology and Computational Chemistry Applications

X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins at an atomic level. This methodology has been instrumental in understanding the unique structural features of histone deacetylase 10 (HDAC10) and how inhibitors bind to its active site. Although the structure of HDAC10 with HDAC10-IN-2 specifically is not publicly available, crystallographic studies of HDAC10 with other ligands provide a precise blueprint for structure-based drug design.

The crystal structure of HDAC10 from Danio rerio (zebrafish), which shares high similarity with the human enzyme, has been solved, revealing critical details of its architecture uniroma1.itresearchgate.net. These studies show that HDAC10 consists of two domains: a catalytically active polyamine deacetylase (PDAC) domain and an inactive pseudo-deacetylase domain uniroma1.itresearchgate.net. The active site contains a zinc ion (Zn²⁺) essential for catalysis nih.govacs.org.

By co-crystallizing HDAC10 with substrates or inhibitors, researchers can visualize the precise interactions that govern molecular recognition. For example, crystallographic snapshots have captured how substrates like N⁸-acetylspermidine are bound in the active site nih.govacs.org. These structures highlight the role of key amino acid residues, such as a "gatekeeper" glutamate (B1630785) residue (E274), which is critical for recognizing the amine-containing linkers of substrates and selective inhibitors uniroma1.itnih.gov. This structural information is invaluable for designing new inhibitors with improved selectivity and potency. The atomic coordinates from these studies are often deposited in the Protein Data Bank (PDB) for public access acs.org.

Structural Feature Description Significance for Inhibitor Design
Catalytic Domain Contains the active site with a Zn²⁺ ion, responsible for deacetylase activity. uniroma1.itnih.govThe primary target for inhibitors, which typically chelate the zinc ion.
Pseudo-deacetylase Domain A catalytically inactive domain with an unknown function. uniroma1.itresearchgate.netMay offer opportunities for allosteric modulation, though it is not the primary binding site.
Gatekeeper Residue (E274) A key glutamate residue that interacts with the amine group of substrates. uniroma1.itnih.govCrucial for designing inhibitors with high selectivity for HDAC10 over other HDAC isoforms.
PEACE Motif A specific structural motif (P23(E, A)CE26) that constricts the active site. uniroma1.itInfluences the size and shape of molecules that can bind, guiding the design of the inhibitor's "cap" group.

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a ligand, such as HDAC10-IN-2, interacts with its protein target. These methods are essential for understanding the binding mode of an inhibitor in the absence of an experimental crystal structure and for guiding the design of new compounds.

Molecular docking involves placing a virtual model of the inhibitor into the 3D structure of the HDAC10 active site, which is obtained from X-ray crystallography nih.gov. The software then calculates the most favorable binding poses and estimates the binding affinity researchgate.net. For HDAC inhibitors, a key interaction is the chelation of the catalytic zinc ion by the inhibitor's zinc-binding group (ZBG) nih.govmdpi.com. Docking studies can predict how the ZBG of a molecule like HDAC10-IN-2 orients itself to interact with the Zn²⁺ ion and how other parts of the inhibitor form hydrogen bonds or other interactions with active site residues nih.govnih.govmdpi.com.

Following docking, molecular dynamics simulations can be performed. MD simulations model the movement of every atom in the protein-ligand complex over time, providing a dynamic view of the interaction researchgate.netgjms.com.pk. This allows researchers to assess the stability of the predicted binding pose and to understand how the protein might change its conformation to accommodate the ligand researchgate.netnih.gov. These simulations provide deeper insights into the thermodynamics and kinetics of binding, helping to refine inhibitor design.

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aimed at understanding how specific chemical features of a molecule contribute to its biological activity. For HDAC10 inhibitors, SAR studies involve synthesizing a series of chemical analogs of a lead compound and evaluating their inhibitory potency and selectivity. This process is guided by the typical pharmacophore model for HDAC inhibitors, which consists of three main parts:

Zinc-Binding Group (ZBG): This group chelates the zinc ion in the active site. SAR studies explore different ZBGs to optimize potency and pharmacokinetic properties uniroma1.itgjms.com.pk.

Linker: This part connects the ZBG to the cap group and occupies a channel in the enzyme. Modifications to the linker's length and composition are critical for achieving selectivity, particularly by interacting with unique residues like the E274 gatekeeper in HDAC10 uniroma1.it.

Cap Group: This is typically a larger, often aromatic, group that interacts with residues on the surface of the active site. SAR studies in this region aim to improve potency and cellular activity by optimizing these surface interactions uniroma1.itgjms.com.pk.

By systematically altering these components and measuring the resulting changes in HDAC10 inhibition, researchers can build a detailed SAR model researchgate.netresearchgate.net. This model, often informed by structural data from crystallography and docking, provides a rational basis for designing next-generation inhibitors with improved therapeutic profiles turkjps.org.

Preclinical In Vivo Model Investigations

Preclinical studies in animal models are essential for validating the therapeutic potential and understanding the physiological role of targeting a specific enzyme. Genetically modified murine models, particularly HDAC10 knockout (KO) mice where the gene for HDAC10 has been deleted, are an invaluable tool in this research.

These models allow scientists to investigate the specific consequences of losing HDAC10 function throughout an organism. One of the key findings from such studies is that the complete genetic elimination of HDAC10 in mice does not appear to be toxic to normal tissues nih.gov. This is a critical piece of information, as it suggests that therapeutic inhibition of HDAC10 could have a wide safety margin, a desirable characteristic for any potential drug.

Assessment of Efficacy in Relevant Animal Models of Cancer

The in vivo assessment of selective HDAC10 inhibitors is crucial for validating their therapeutic potential. While specific efficacy studies on HDAC10-IN-2 (hydrochloride) in animal models are not extensively detailed in publicly available literature, research on the role of HDAC10 in cancer provides a strong rationale for such investigations.

Studies using genetic models have provided significant insights. For instance, in a KRAS-driven mouse model of lung adenocarcinoma, the genetic deletion of Hdac10 was found to accelerate the early onset of tumors and shorten survival time. nih.gov This suggests that HDAC10 may have a tumor-suppressive role in specific contexts, and its inhibition could paradoxically promote tumor growth in certain cancer types. nih.gov This highlights the necessity of evaluating inhibitors in a variety of well-characterized animal models representing different cancers.

Conversely, in neuroblastoma, high HDAC10 expression is correlated with a poor prognosis. nih.gov Research indicates that selective inhibition of HDAC10 can render neuroblastoma cells more susceptible to conventional chemotherapy agents like doxorubicin (B1662922). nih.gov Furthermore, it has been demonstrated that the in vitro selectivity profiles of HDAC10 inhibitors correlate with their activity in in vivo neuroblastoma cell line models, validating their on-target effects in a biological system. nih.gov Another HDAC10 inhibitor, SAB, was shown to significantly inhibit the gene expression of M2 macrophage polarization markers in vitro, suggesting a potential mechanism for modulating the tumor microenvironment that warrants in vivo investigation. nih.gov

These findings collectively underscore the complex, context-dependent role of HDAC10 in cancer and emphasize the importance of conducting comprehensive in vivo efficacy studies with selective inhibitors like HDAC10-IN-2 (hydrochloride) to determine the specific cancer types that would benefit most from this therapeutic strategy.

Identification of Novel HDAC10 Substrates and Interaction Partners

Understanding the specific cellular roles of HDAC10 requires a thorough identification of its substrates and protein interaction partners. Early research indicated that HDAC10 can interact with other histone deacetylases, specifically forming a complex with HDAC3, but not with HDAC4 or HDAC6. mdpi.com This interaction suggests a potential role in larger transcriptional regulatory complexes.

Modern proteomic techniques are essential for identifying the specific substrates of HDAC enzymes. Chemoproteomics, which combines affinity capture with quantitative mass spectrometry, has emerged as a powerful tool for mapping the interactions between HDAC inhibitors and the full complement of HDAC complexes within the cell. youtube.com This approach allows for the evaluation of inhibitor selectivity in a native context, revealing that inhibitors may target entire protein complexes rather than just the isolated catalytic subunit. youtube.com

For identifying substrates, proteomic profiling can map the landscape of protein acetylation (the "acetylome"). acs.org By comparing the acetylome of cells treated with a selective HDAC10 inhibitor to untreated cells, researchers can identify proteins that show a significant increase in acetylation. These hyperacetylated proteins represent potential direct or indirect substrates of HDAC10. This methodology enables the discovery of novel targets and pathways regulated by HDAC10, moving beyond its historically presumed role in histone modification.

A significant breakthrough in understanding HDAC10 function was the discovery of its non-canonical deacetylase activity. Unlike other HDACs that primarily target acetylated lysine residues on histone and non-histone proteins, HDAC10 exhibits a strong preference for deacetylating polyamines. nih.govdovepress.com Specifically, it functions as a robust polyamine deacetylase (PDAC), with a maximal catalytic activity against N8-acetylspermidine. nih.gov

This unique substrate specificity distinguishes HDAC10 from other HDAC isozymes and suggests its involvement in regulating cellular processes through polyamine metabolism, such as autophagy. dovepress.com This discovery was pivotal, as it explained why HDAC10 was considered a poor lysine deacetylase for many years. researchgate.net The narrow structural requirements for its substrates have since become a key inspiration for designing selective inhibitors. researchgate.net

Rational Design of Next-Generation HDAC10 Selective Inhibitors

The unique structural features and substrate specificity of HDAC10 provide a clear blueprint for the rational design of new, highly selective inhibitors. The primary challenge in developing such compounds has been achieving selectivity over the closely related class IIb isozyme, HDAC6. researchgate.net

A key strategy for achieving high potency and selectivity involves designing inhibitors that mimic the structure of HDAC10's preferred polyamine substrates. researchgate.net The crystal structure of HDAC10 revealed crucial features of its active site that can be exploited for inhibitor design.

Targeting the Gatekeeper Residue: The HDAC10 active site contains a critical "gatekeeper" residue, Glutamate 274 (E274). This acidic residue confers selectivity for cationic polyamine substrates. nih.gov A successful design strategy involves incorporating a basic moiety, such as a piperidine (B6355638) group, into the inhibitor structure. This basic group can form a favorable electrostatic or hydrogen bond interaction with E274, mimicking the binding of the natural substrate and significantly enhancing both potency and selectivity for HDAC10 over other isoforms. nih.govdovepress.com

Exploiting the P(E,A)CE Motif: A specific 310 helix containing a P(E,A)CE motif sterically constricts the active site, contributing to its narrow substrate specificity. nih.gov While initially thought to require slender, polyamine-like inhibitors, further structural studies have shown that this helix is flexible and can shift by up to 2 Å. This flexibility allows the binding of bulkier inhibitors than previously expected, opening new avenues for scaffold design. nih.gov

The table below presents the inhibitory activity and selectivity of various compounds, illustrating the progress in developing HDAC10-selective inhibitors.

CompoundTarget HDACIC50 or pIC50Selectivity Notes
TH34 HDAC8IC50 = 1.9 µMDual HDAC8/10 inhibitor. rsc.org
HDAC10IC50 = 7.7 µM
Compound 36 HDAC10pIC50 = 8.4High selectivity against Class I HDACs (pIC50 values ranging from 5.2-6.4). rsc.org
Tubastatin A HDAC6-Known HDAC6 inhibitor, but also binds HDAC10 efficiently. rsc.org
PCI-34051 HDAC8IC50 = 10 nMShows over 290-fold selectivity for HDAC8 over HDAC10. nih.gov

This table is generated based on data from the referenced articles. pIC50 is the negative log of the IC50 value.

For an inhibitor to be effective, it must be able to cross the cell membrane to reach its intracellular target. Optimizing cellular permeability is a critical aspect of drug design. Several strategies can be employed to enhance the ability of small molecules like HDAC10 inhibitors to passively diffuse across the lipid bilayer of the cell membrane.

One key principle is the modification of the molecule's physicochemical properties. This includes reducing the polar surface area (PSA) and minimizing the number of hydrogen bond donors, as these features can hinder membrane crossing. nih.gov Another effective strategy is to shield polar groups from the aqueous environment by designing the molecule to form intramolecular hydrogen bonds. This effectively makes the compound more lipophilic, reducing the energetic penalty of moving from an aqueous to a lipid environment. rsc.org

Furthermore, the prodrug approach can be utilized, where a lipophilic, inactive carrier group is attached to the active inhibitor. mdpi.com This carrier masks charged or overly polar parts of the molecule, facilitating membrane transport. Once inside the cell, the carrier is cleaved by intracellular enzymes, releasing the active drug. By carefully balancing properties like lipophilicity and polarity, next-generation HDAC10 inhibitors can be designed for optimal cellular entry and target engagement.

Q & A

What is the mechanistic basis for HDAC10-IN-2 hydrochloride's selective inhibition of HDAC10, and how is this selectivity validated experimentally?

Answer:
this compound selectively inhibits HDAC10 with an IC50 of 20 nM, as determined by enzymatic assays using recombinant HDAC isoforms. Its selectivity over other HDACs (e.g., HDAC1-9, HDAC11) is validated through competitive binding assays and structural analysis of the catalytic pocket. Researchers should employ isoform-specific activity assays (e.g., fluorometric or mass spectrometry-based methods) to confirm selectivity. For cellular validation, HDAC10 knockout models or siRNA-mediated knockdown can corroborate on-target effects .

What experimental conditions are critical for maintaining this compound stability in in vitro studies?

Answer:
Key parameters include:

  • Solubility : Dissolve in DMSO at 100 mg/mL (287.7 mM) with brief sonication.
  • Storage : Aliquot and store at 4°C in airtight, light-protected vials to prevent degradation.
  • Working concentrations : Use ≤0.1% DMSO in cell culture to avoid solvent toxicity.
    A stability table is recommended:
ParameterValue
Molecular Weight346.85 g/mol
Molecular FormulaC₁₉H₂₃ClN₂O₂
Solubility (DMSO)100 mg/mL (287.7 mM)
Storage Temperature4°C (desiccated, protected from light)

How does this compound modulate autophagy flux in FLT3-ITD+ AML cells, and what assays are used to quantify this effect?

Answer:
HDAC10 inhibition disrupts autophagy by impairing lysosomal function, leading to accumulation of autophagosomes. To measure flux:

LC3-II turnover : Treat cells with lysosomal inhibitors (e.g., chloroquine) and compare LC3-II levels via Western blot.

Lysosomal activity : Use LysoTracker Red staining or cathepsin activity assays.

Electron microscopy : Visualize autophagic vacuoles.
In FLT3-ITD+ AML models (e.g., MV4-11 cells), HDAC10-IN-2 reduces viability by dysregulating autophagy-lysosome pathways .

What pharmacokinetic considerations are essential for translating in vitro doses of this compound to rodent models?

Answer:
Use allometric scaling based on body surface area. For example:

  • Mouse-to-rat conversion : Multiply the mouse dose (mg/kg) by the mouse Km factor (3) and divide by the rat Km factor (6). A 20 mg/kg mouse dose becomes 10 mg/kg in rats.
SpeciesKm FactorEquivalent Dose (mg/kg)
Mouse320
Rat610

Validate efficacy via plasma pharmacokinetics (PK) and tissue distribution studies .

How can researchers address off-target effects of this compound at higher concentrations?

Answer:
At elevated doses (>1 µM), non-selective HDAC inhibition may occur. Mitigation strategies:

  • Dose titration : Establish a concentration-response curve to identify the minimum effective dose.
  • Orthogonal validation : Use HDAC10-deficient cells or rescue experiments with HDAC10 overexpression.
  • Proteomic profiling : Assess global acetylation patterns via Western blot (e.g., histone H3/H4 acetylation) .

How might conflicting data on HDAC10-IN-2's pro-apoptotic versus cytostatic effects in AML models be reconciled?

Answer:
Discrepancies may arise from:

  • Cell line heterogeneity : Test multiple FLT3-ITD+ AML lines (e.g., MV4-11 vs. MOLM-13).
  • Treatment duration : Short-term exposure (24–48 hr) may induce autophagy arrest, while prolonged treatment (72+ hr) triggers apoptosis.
  • Combination therapies : Co-treatment with BCL-2 inhibitors (e.g., venetoclax) may shift outcomes. Time-course experiments and single-cell RNA sequencing can clarify context-dependent mechanisms .

What orthogonal assays confirm HDAC10 target engagement in cellular models?

Answer:

  • HDAC activity assays : Measure deacetylase activity in cell lysates using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC).
  • Acetylation markers : Monitor α-tubulin acetylation (HDAC10 substrate) via immunofluorescence or Western blot.
  • CETSA (Cellular Thermal Shift Assay) : Confirm compound binding by measuring HDAC10 thermal stability shifts .

What are the implications of HDAC10-IN-2's solubility profile for in vivo administration routes?

Answer:
While DMSO is suitable for in vitro use, in vivo studies require alternative vehicles:

  • Intraperitoneal (IP) injection : Use 5–10% cyclodextrin in saline for improved solubility.
  • Oral gavage : Test bioavailability via PK studies; low solubility may necessitate prodrug derivatization.
  • Vehicle controls : Include matched solvent groups to isolate compound-specific effects .

How can researchers optimize experimental designs to study HDAC10-IN-2's synergy with existing AML therapies?

Answer:

  • Combination screens : Use a matrix of HDAC10-IN-2 with tyrosine kinase inhibitors (e.g., midostaurin) or hypomethylating agents (e.g., azacitidine).
  • Synergy quantification : Calculate combination indices (CI) via the Chou-Talalay method.
  • Mechanistic studies : Assess cross-talk between autophagy, apoptosis, and FLT3 signaling via phospho-proteomics .

What quality control measures ensure batch-to-batch consistency of this compound in preclinical studies?

Answer:

  • Purity verification : Use HPLC/LC-MS to confirm ≥98% purity.
  • Stability testing : Monitor degradation under accelerated conditions (e.g., 25°C/60% RH for 4 weeks).
  • Biological validation : Compare batch efficacy in HDAC10 enzymatic assays and cellular models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.